molecular formula C19H20N2O2 B5009592 1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide

1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B5009592
M. Wt: 308.4 g/mol
InChI Key: OPDWNHWANKKTRG-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a benzyl halide and a formylphenyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: 1-benzyl-N-(2-carboxyphenyl)pyrrolidine-2-carboxamide.

    Reduction: 1-benzyl-N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets through its formyl and benzyl groups. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with a similar pyrrolidine ring structure.

    N-benzyl-2-pyrrolidone: Contains a benzyl group and a pyrrolidone ring, similar to the target compound.

    Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two carbonyl groups, offering different reactivity.

Uniqueness

1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide is unique due to the presence of both a formyl group and a benzyl group attached to the pyrrolidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activity.

Properties

IUPAC Name

1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-14-16-9-4-5-10-17(16)20-19(23)18-11-6-12-21(18)13-15-7-2-1-3-8-15/h1-5,7-10,14,18H,6,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWNHWANKKTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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